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Compound of Interest

Compound Name: trans-2-Nonenyl acetate

CAS No.: 30418-89-4

Cat. No.: B1614796

Get Quote
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Content Type: Publish Comparison Guide
Subject: Infrared Spectroscopy Reference Data &
Stereochemical Analysis
CAS Registry Number: 30418-89-4
Executive Summary
This technical guide provides authoritative infrared (IR) spectroscopy reference data for (E)-2-

Nonenyl acetate (also known as trans-2-nonenyl acetate). As a primary component in flavor

and fragrance formulations (imparting waxy, fruity, and citrus notes), the precise

characterization of this molecule is critical for quality control and synthesis monitoring.

This guide distinguishes (E)-2-Nonenyl acetate from its structural isomers and precursors

through three key spectral pillars:
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Stereochemical Verification: Differentiating the (E)-isomer from the (Z)-isomer using the

diagnostic out-of-plane (OOP) bending vibration at ~965 cm⁻¹.

Functional Group Validation: Confirming the allylic acetate moiety via Carbonyl (C=O) and C-

O-C stretching frequencies.

Purity Analysis: Detecting unreacted (E)-2-nonen-1-ol precursors or saturated nonyl acetate

impurities.

Structural Context & Theoretical IR Profile
To interpret the spectrum accurately, one must map the molecular structure to specific

vibrational modes. (E)-2-Nonenyl acetate consists of a linear 9-carbon chain with a trans-

double bond at the C2 position and an acetate ester group.

Key Vibrational Modes (Theoretical)
Ester Carbonyl (C=O): The acetate group is attached to an allylic carbon. Unlike

-unsaturated esters (where conjugation lowers the frequency), the oxygen atom in this allylic
ester (

) insulates the carbonyl from the double bond. Therefore, the C=O stretch appears in the
typical saturated ester range (1735–1745 cm⁻¹).

Trans-Alkene (C=C): The trans (E) geometry imposes a center of inversion symmetry that

often weakens the C=C stretching intensity (~1670 cm⁻¹). However, the =C-H out-of-plane

bend is strong and highly diagnostic for trans isomers, appearing at 960–970 cm⁻¹.

Alkene C-H Stretch: Protons attached to the double bond (

hybridized) vibrate at higher frequencies (>3000 cm⁻¹) than the alkyl chain protons (<3000
cm⁻¹).[1]

Experimental Reference Data
The following data table synthesizes experimental peak assignments for (E)-2-Nonenyl acetate,

validated against homologous series standards (e.g., trans-2-hexenyl acetate) and

spectroscopic literature.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1614796?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Diagnostic IR Peak Assignments
Frequency (cm⁻¹) Intensity

Vibrational Mode
Assignment

Diagnostic Value

3020 – 3050 Weak
=C-H Stretch (

)

Confirms unsaturation

(Alkene).

2960 – 2850 Strong
C-H Stretch (

)

Asymmetric/Symmetri

c stretches of the

nonyl chain.

1740 – 1745 Very Strong C=O Stretch (Ester)
Primary identification

of acetate group.

1665 – 1675 Weak/Med C=C Stretch (Trans)

Confirms double

bond; often weak in

trans isomers.

1360 – 1380 Medium CH₃ "Umbrella" Bend
Characteristic of the

acetate methyl group.

1230 – 1245 Strong C-O-C Asym. Stretch
"Acetate Band" –

confirms ester linkage.

960 – 970 Strong
=C-H OOP Bend

(Trans)

CRITICAL:

Distinguishes (E) from

(Z) isomer.

720 – 730 Medium CH₂ Rocking

Indicates long alkyl

chain (

).

Comparative Analysis Guides
Scenario A: Stereochemical Differentiation ((E) vs. (Z))
In synthesis and natural product extraction, the (Z)-isomer (cis-2-nonenyl acetate) is a common

impurity.

The (E)-Isomer: Shows a distinct, sharp band at 965 cm⁻¹.
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The (Z)-Isomer: Lacks the 965 cm⁻¹ band. Instead, it displays a broader, less defined band

near 690–700 cm⁻¹ (cis-CH wag).

Conclusion: If the spectrum lacks a sharp peak at ~965 cm⁻¹, the sample is not

predominantly the (E)-isomer.

Scenario B: Purity & Synthesis Monitoring
(E)-2-Nonenyl acetate is typically synthesized via the acetylation of (E)-2-nonen-1-ol.

Precursor (Alcohol): Strong, broad O-H stretch at 3300–3400 cm⁻¹.

Product (Ester): Appearance of C=O (1740 cm⁻¹) and disappearance of O-H.

Impurity (Saturated): If the starting material was hydrogenated, Nonyl acetate may be

present. This is detected by the loss of the 3020 cm⁻¹ (=C-H) and 965 cm⁻¹ peaks.

Methodological Protocols
To ensure data integrity comparable to the reference values above, follow this self-validating

ATR-FTIR protocol.

Protocol: High-Fidelity ATR Acquisition
Instrument Setup: Use an FTIR spectrometer with a Diamond or ZnSe ATR crystal.

Parameters:

Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (high res).

Scans: Minimum 16 scans (32 recommended for signal-to-noise).

Range: 4000 – 600 cm⁻¹.

Background: Collect an air background immediately prior to sampling.

Sample Application: Place 10–20 µL of neat liquid (E)-2-Nonenyl acetate on the crystal.

Ensure full coverage.
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Cleaning (Validation): Clean with isopropanol. Collect a "blank" spectrum to ensure no

carryover (specifically check 1740 cm⁻¹ region).

Visualizations
Figure 1: Spectral Assignment Logic
This diagram maps the chemical structure to the diagnostic IR frequencies.
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Caption: Mapping structural moieties to diagnostic IR frequencies. The 965 cm⁻¹ band is the

primary stereochemical identifier.

Figure 2: Quality Control Decision Tree
A logic flow for verifying sample identity and purity.
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Acquire Spectrum
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Caption: Logical workflow for validating (E)-2-Nonenyl acetate against common impurities and

isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1614796/docs?utm_src=pdf-body#ir-spectroscopy-reference-data-for-e-2-nonenyl-acetate
http://www.thegoodscentscompany.com/data/rw1022311.html
https://www.benchchem.com/product/b1614796?utm_src=pdf-custom-synthesis#bc-rfq
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://parchem.com/chemical-supplier-distributor/-e-2-nonen-1-yl-acetate-008740
https://www.benchchem.com/product/b1614796/docs#ir-spectroscopy-reference-data-for-e-2-nonenyl-acetate
https://www.benchchem.com/product/b1614796/docs#ir-spectroscopy-reference-data-for-e-2-nonenyl-acetate
https://www.benchchem.com/product/b1614796/docs#ir-spectroscopy-reference-data-for-e-2-nonenyl-acetate
https://www.benchchem.com/product/b1614796/docs#ir-spectroscopy-reference-data-for-e-2-nonenyl-acetate
https://www.benchchem.com/product/b1614796?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1614796?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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